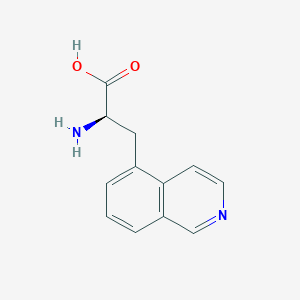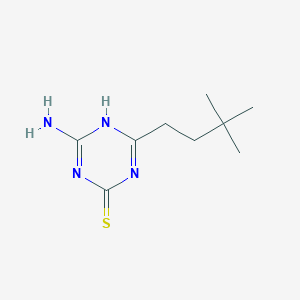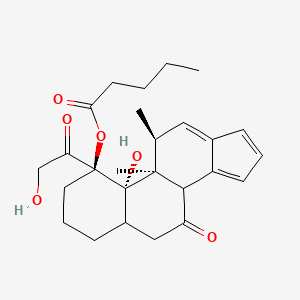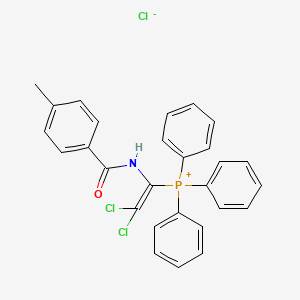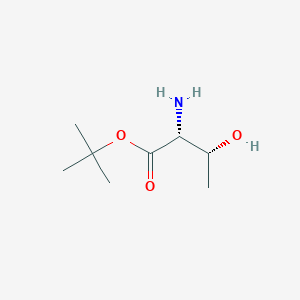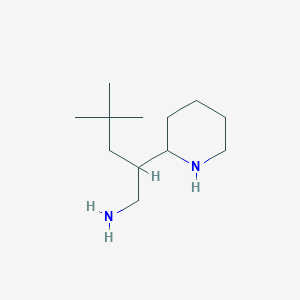
4-Formyl-2-methylhexan-2-yl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-2-methylhexan-2-yl carbamate is a chemical compound with the molecular formula C10H19NO3 It is a carbamate derivative, which means it contains the carbamate functional group (–NHCOO–)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methylhexan-2-yl carbamate can be achieved through several methods. One common approach involves the reaction of 4-formyl-2-methylhexan-2-ol with a carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-Formyl-2-methylhexan-2-yl carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the –NHCOO– group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: 4-Formyl-2-methylhexanoic acid.
Reduction: 4-Hydroxymethyl-2-methylhexan-2-yl carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Formyl-2-methylhexan-2-yl carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Formyl-2-methylhexan-2-yl carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Formyl-2-methoxyphenyl N-(3-acetylphenyl)carbamate: Similar structure but with different substituents on the aromatic ring.
4-Formyl-2-methoxyphenyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate: Contains additional methoxy and chloro groups
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and various research fields .
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
(4-formyl-2-methylhexan-2-yl) carbamate |
InChI |
InChI=1S/C9H17NO3/c1-4-7(6-11)5-9(2,3)13-8(10)12/h6-7H,4-5H2,1-3H3,(H2,10,12) |
Clave InChI |
MHGZYAGNUFJYOF-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(C)(C)OC(=O)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


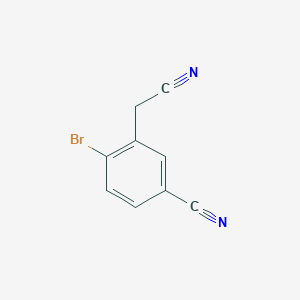
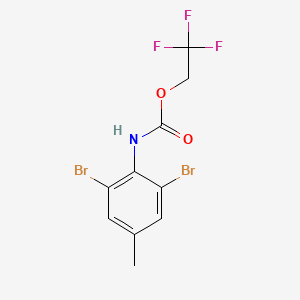
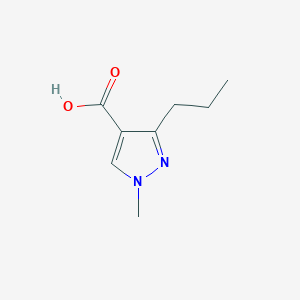

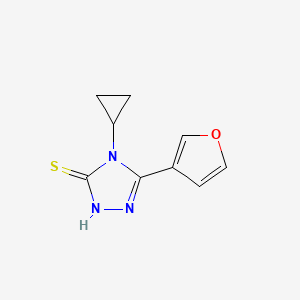
![3-Methyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13155722.png)
![1-Methyl-5-{[(propan-2-yl)amino]methyl}-1H-imidazole-2-carbonitrile](/img/structure/B13155723.png)
